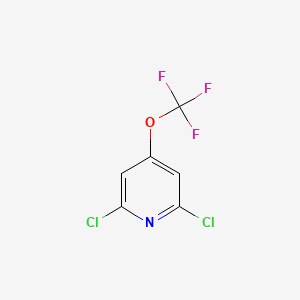

2,6-Dichloro-4-(trifluoromethoxy)pyridine

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-5(8)12-4)13-6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQQZFORVMZJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361889-82-8 | |

| Record name | 2,6-dichloro-4-(trifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of 4-(trifluoromethoxy)pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of 2,6-Dichloro-4-(trifluoromethoxy)pyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 6 participate in nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethoxy group. Key reactions include:

The trifluoromethoxy group enhances NAS reactivity by lowering the π-electron density of the aromatic ring, facilitating attack by nucleophiles .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable selective functionalization:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, 110°C | 2-Morpholino-6-chloro-4-(trifluoromethoxy)pyridine | 83% |

Coupling reactions occur preferentially at the 2-position due to steric hindrance at the 6-position .

Directed C–H Functionalization

The pyridine nitrogen acts as a directing group for regioselective C–H activation:

Mechanistic studies indicate a palladacycle intermediate forms during C–H activation, followed by oxidative addition of electrophiles .

Reduction and Oxidation

While less common, redox reactions have been reported:

The trifluoromethoxy group remains intact under most reduction conditions but may decompose under strong oxidation .

Industrial-Scale Fluorination

Vapor-phase reactions with HF and metal catalysts enable selective fluorination:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| FeCl₃ | 170–180°C, 15 psig, 25 h | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 94% |

This method highlights the compound’s utility in synthesizing trifluoromethylated derivatives .

Key Mechanistic Insights

-

Electronic Effects : The trifluoromethoxy group (-OCF₃) exerts a stronger electron-withdrawing effect (-I) than chlorine, directing nucleophilic/electrophilic attacks to specific positions .

-

Steric Considerations : Bulky substituents at the 4-position hinder reactivity at adjacent positions, favoring mono-substitution in stepwise reactions .

-

Catalyst Selection : Palladium and rhodium complexes show superior performance in coupling/C–H activation compared to nickel or copper .

Scientific Research Applications

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethoxy)pyridine serves various roles in scientific research:

- Pharmaceuticals: It is used as an intermediate in synthesizing drugs with potential anticancer and antiviral properties. The mechanism of action in pharmaceuticals may involve inhibiting specific enzymes or receptors involved in disease pathways.

- Agrochemicals: It is utilized in developing pesticides and herbicides because of its capacity to disrupt biological processes in pests.

- Material Science: It is being explored for the development of advanced materials with unique electronic and optical properties.

The compound's biological activity has been explored for antimicrobial properties, insecticide potential, and interactions with biological targets. Research suggests that related pyridine derivatives exhibit antimicrobial activity, inhibiting the growth of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | P. aeruginosa |

| 2-Chloro-4-(difluoromethyl)pyridine | Significant | S. aureus |

| 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-carboxylic acid | High | Various |

Reactions

The compound is primarily involved in nucleophilic substitution reactions because the chlorine atoms can be replaced by nucleophiles. Amines, for example, can react with it to create substituted pyridines. Moreover, it can undergo electrophilic aromatic substitution, where electrophiles target the aromatic ring, aided by the trifluoromethoxy group's electron-withdrawing properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)pyridine varies depending on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological targets . In agrochemicals, it may interfere with essential metabolic processes in pests, leading to their elimination .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table highlights key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

The -OCF₃ group has stronger electron-withdrawing effects due to the oxygen atom, enhancing electrophilic substitution resistance compared to -CF₃. This difference impacts reactivity in cross-coupling reactions, as seen in NMR data for related compounds . - Chlorine vs.

- Bulkier Groups (C₂F₅):

2,6-Dichloro-4-(pentafluoroethyl)pyridine has increased steric hindrance, reducing reactivity in nucleophilic substitutions but improving lipid solubility for membrane penetration.

Key Research Findings

- Synthetic Pathways:

Fluorination methods for 4-trifluoromethoxy pyridines often involve halogen exchange reactions using SF₄ or HF-based agents, as detailed in patent literature . - Biological Activity:

Pyridalyl’s mode of action involves disrupting insect mitochondrial complexes, with LC₅₀ values in the ppm range for target species . - Stability Studies: Trifluoromethoxy-substituted pyridines demonstrate superior thermal stability compared to trifluoromethyl analogs, as evidenced by differential scanning calorimetry (DSC) data .

Biological Activity

2,6-Dichloro-4-(trifluoromethoxy)pyridine is a compound belonging to the pyridine family, characterized by its unique trifluoromethoxy and dichloro substituents. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. Understanding its biological activity is essential for further applications in drug development and pest control.

- Molecular Formula : C₆H₂Cl₂F₃N

- Molecular Weight : 215.99 g/mol

- Boiling Point : 70–75 °C (25 mmHg)

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial properties, potential as an insecticide, and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | P. aeruginosa |

| 2-Chloro-4-(difluoromethyl)pyridine | Significant | S. aureus |

| 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-carboxylic acid | High | Various |

Insecticidal Activity

The compound has been noted for its role as an intermediate in the synthesis of insecticides like fipronil. Its mechanism involves targeting the gamma-aminobutyric acid (GABA) receptor in insects, leading to neurotoxicity . This interaction results in paralysis and death of the pest, making it a valuable component in agricultural applications.

Case Studies

- Antimicrobial Screening : A study conducted on various synthesized derivatives of pyridine found that those containing trifluoromethoxy groups exhibited superior antimicrobial properties compared to their chlorinated counterparts. The study highlighted the effectiveness of these compounds against multiple strains of bacteria .

- Insecticide Development : In another study focused on agrochemical applications, researchers synthesized several derivatives of this compound and evaluated their insecticidal efficacy against common agricultural pests. The results indicated a strong correlation between the presence of trifluoromethoxy groups and increased insecticidal activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.

- Insecticidal Mechanism : By interacting with GABA receptors, it alters neurotransmission in insects, leading to paralysis.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate that it should be handled with care due to potential irritant properties . Long-term exposure effects remain under investigation; however, current data suggest minimal chronic health risks when used appropriately .

Q & A

Q. How is regioselectivity controlled during further functionalization?

- Methodological Answer : The 2,6-dichloro substitution directs electrophiles to the 4-position. For example, Pd-catalyzed C–H activation at the 4-position proceeds with >90% regioselectivity under mild conditions. Computational modeling (e.g., NBO analysis) confirms charge localization at the 4-position, guiding reagent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.